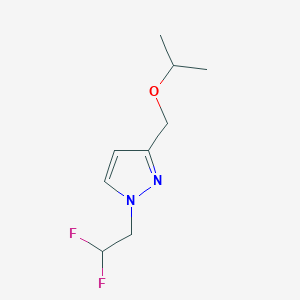
1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an isopropoxymethyl group
Méthodes De Préparation
The synthesis of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic 2,2-difluoroethylation of the pyrazole ring using a hypervalent iodine reagent, such as (2,2-difluoro-ethyl)(aryl)iodonium triflate.
Attachment of the Isopropoxymethyl Group: The isopropoxymethyl group can be attached through a nucleophilic substitution reaction, where the pyrazole ring is treated with isopropoxymethyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability.
Analyse Des Réactions Chimiques
1-(2,2-Difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole has several scientific research applications:
Materials Science: It is explored for use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group acts as a lipophilic hydrogen bond donor, facilitating binding to hydrophobic pockets within the target molecule . This interaction can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(2,2-Difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole: This compound lacks the isopropoxymethyl group, which may affect its binding affinity and specificity for certain targets.
1-(2,2-Difluoroethyl)-3-(methoxymethyl)-1H-pyrazole: The presence of a methoxymethyl group instead of an isopropoxymethyl group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2,2-difluoroethyl)-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2N2O/c1-7(2)14-6-8-3-4-13(12-8)5-9(10)11/h3-4,7,9H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGGUVICOWRHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[(1-Carboxyethyl)sulfanyl]methyl}-5-methyl-2-furoic acid](/img/structure/B2623004.png)
![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-7-[(2,5-dimethylphenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2623005.png)
![2,4,7-Trimethyl-6-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2623007.png)
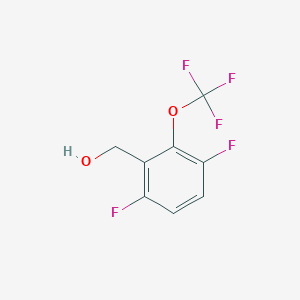
![[5-(Propan-2-YL)-1,3,4-thiadiazol-2-YL]methanamine](/img/structure/B2623009.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methylbenzamide hydrochloride](/img/structure/B2623010.png)
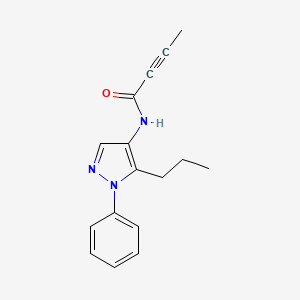
![7-(6-oxo-6-(4-phenylpiperazin-1-yl)hexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/new.no-structure.jpg)
![N-[(2S,3R)-2-Cyclopropyl-6-oxopiperidin-3-yl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2623018.png)

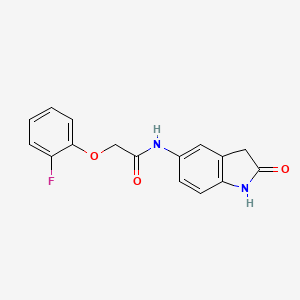
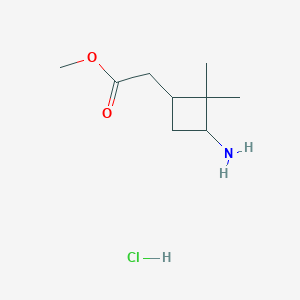
![(Z)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2623025.png)

